molecular formula C12H8BrNS B8390187 4-(4-Bromothiophen-3-yl)-3-methylbenzonitrile

4-(4-Bromothiophen-3-yl)-3-methylbenzonitrile

Cat. No. B8390187
M. Wt: 278.17 g/mol
InChI Key: KOCUGBZAWXMRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromothiophen-3-yl)-3-methylbenzonitrile is a useful research compound. Its molecular formula is C12H8BrNS and its molecular weight is 278.17 g/mol. The purity is usually 95%.
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properties

Product Name

4-(4-Bromothiophen-3-yl)-3-methylbenzonitrile

Molecular Formula

C12H8BrNS

Molecular Weight

278.17 g/mol

IUPAC Name

4-(4-bromothiophen-3-yl)-3-methylbenzonitrile

InChI

InChI=1S/C12H8BrNS/c1-8-4-9(5-14)2-3-10(8)11-6-15-7-12(11)13/h2-4,6-7H,1H3

InChI Key

KOCUGBZAWXMRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C2=CSC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-dibromothiophene (3 g, 12.5 mmol), 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (2 g, 12.5 mmol), Na2CO3 (2.7 g, 25 mmol), Pd(PPh3)4 (1.4 g, 1.25 mmol) in a mixture of toluene/EtOH/H2O (40 mL, 5:3:2) was stirred at 80° C. under nitrogen overnight. The reaction mixture was diluted with EtOAc (80 mL), and washed with water and brine. The organic phase was dried over Na2SO4, concentrated in vacuo, and purified on silica gel column (PE: EtOAc=30:1) to afford 4-(4-bromothiophen-3-yl)-3-methylbenzonitrile (Scheme III, 13, X1=4-cyano-2-methylphenyl) (2.4 g, yield 68%) as yellow oil. 1H NMR (CD3OD 400 MHz): δ 7.56 (s, 1H), 7.50-7.48 (m, 2H), 7.31 (d, J=3.2 Hz, 1H), 7.22 (d, J=7.6 Hz, 1H), 2.10 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
toluene EtOH H2O
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

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